molecular formula C₉¹³CH₁₁ClFN₂¹⁵N₃O₃ B1151326 α-Clofarabine-15N3, 13C

α-Clofarabine-15N3, 13C

Cat. No.: B1151326
M. Wt: 307.65
Attention: For research use only. Not for human or veterinary use.
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Description

α-Clofarabine-15N3, 13C is a stable isotope-labeled analog of Clofarabine, a next-generation deoxyadenosine analogue approved for the treatment of pediatric acute leukemias . This compound serves as a critical internal standard in quantitative mass spectrometry-based assays, enabling researchers to achieve accurate and reliable pharmacokinetic profiling of the parent drug Clofarabine in complex biological matrices. The incorporation of 15N3 and 13C isotopes provides a distinct mass shift from the native compound, minimizing analytical interference and allowing for precise measurement of drug concentrations in preclinical and clinical research samples. The research value of this analog is rooted in the potent multi-targeted mechanism of action of Clofarabine. Intracellularly, Clofarabine is metabolized to its active 5'-triphosphate form, which exerts cytotoxicity through a dual mechanism: it potently inhibits ribonucleotide reductase, depleting intracellular deoxynucleotide pools, and directly incorporates into DNA, leading to chain termination and inhibition of DNA synthesis . Furthermore, Clofarabine triphosphate disrupts mitochondrial membrane integrity, triggering the release of pro-apoptotic factors and inducing programmed cell death . By utilizing this compound as an internal standard, researchers can meticulously investigate the complex pharmacology of Clofarabine, including its metabolism, cellular uptake, and correlation between intracellular triphosphate levels and clinical response. This is essential for advancing our understanding of its efficacy in malignancies such as acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), and for supporting the development of future therapeutic regimens .

Properties

Molecular Formula

C₉¹³CH₁₁ClFN₂¹⁵N₃O₃

Molecular Weight

307.65

Synonyms

2-Chloro-9-(2-deoxy-2-fluoro-α-D-arabinofuranosyl)-9H-purin-6-amine-15N3, 13C

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for α Clofarabine 15n3, 13c

Precursor Synthesis and Derivatization Approaches for Isotopic Labeling

The foundation for synthesizing the labeled compound lies in the efficient and stereocontrolled synthesis of the unlabeled clofarabine (B1669196) scaffold. This involves creating the 2-deoxy-2-fluoro-arabinofuranose sugar moiety and coupling it to the 2-chloroadenine (B193299) base.

Several synthetic routes to clofarabine have been developed, ranging from chemical to chemoenzymatic methods. These pathways provide the framework within which isotopic labels can be introduced.

Chemical Synthesis from D-Ribose: A common approach begins with D-ribose. One such multi-step synthesis involves the stereoselective glycosylation of 2,6-dichloropurine (B15474) with a peracylated D-ribose derivative. This is followed by a regioselective 2′-O-deacetylation and a key fluorination step at the 2' position using diethylaminosulfur trifluoride (DAST) to yield the desired arabinofuranose configuration. openaccesspub.org

Anion Glycosylation Method: An efficient two-step route involves the selective anion glycosylation of the 2-chloroadenine potassium salt with 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide. openaccesspub.org This method can be optimized to achieve high yields and stereoselectivity.

Chemoenzymatic Synthesis: These approaches leverage the high stereospecificity of enzymes to form the critical N-β-glycosidic bond. openaccesspub.org One such method involves the synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which is then condensed with 2-chloroadenine using the recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) enzyme, resulting in clofarabine in good yield. nih.gov

A summary of representative chemical synthesis pathways is provided below.

Starting MaterialKey StepsOverall YieldAnomeric PurityReference
D-RiboseGlycosylation, Regioselective deacetylation, Fluorination (DAST)ModerateNot specified openaccesspub.org
2-ChloroadenosineSelective deprotection, Fluorination (DAST)49%Pure β-anomer researchgate.netsioc-journal.cn
1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranoseBromination, Condensation with 2-chloroadenine, Deprotection28%Mixture, requires separation nih.govresearchgate.net

Achieving the correct stereochemistry at the anomeric carbon (C1') is paramount for the biological activity of clofarabine. The desired product is the β-anomer.

Stereocontrol in Glycosylation: The glycosylation step, where the purine base is coupled to the sugar, is critical for establishing the β-configuration. While some methods produce a mixture of α and β anomers that necessitate chromatographic separation openaccesspub.orgtdcommons.org, optimized conditions have been developed to enhance selectivity. For instance, reacting 2-chloroadenine with 1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-d-ribofuranose using potassium tert-butoxide in a specific solvent mixture can achieve anomeric ratios exceeding 50:1 (β/α), effectively eliminating the need for chromatography. researchgate.net

Regioselectivity: In pathways starting from protected ribose derivatives, regioselective reactions are crucial. For example, the selective deacetylation at the 2'-position of a fully protected ribonucleoside is a key step to enable the subsequent fluorination reaction that inverts the stereochemistry to the required arabino configuration. openaccesspub.org

Enzymatic Precision: Chemoenzymatic methods offer an advantage in stereocontrol, as enzymes like nucleoside phosphorylases are inherently stereospecific, catalyzing the formation of the N-β-glycosidic bond exclusively. openaccesspub.orgnih.gov

Techniques for 13C and 15N Isotopic Atom Incorporation

The synthesis of α-Clofarabine-15N3, 13C requires the introduction of specific isotopes into the molecular framework. This is typically achieved by using isotopically enriched starting materials or reagents at appropriate stages of the synthesis.

To incorporate a ¹³C atom, a precursor molecule containing ¹³C at the desired position must be used in the synthesis. The position of the ¹³C label in the final clofarabine molecule dictates which precursor needs to be enriched.

Labeling the Sugar Moiety: If the ¹³C label is desired in the arabinofuranose ring, the synthesis would commence with a ¹³C-labeled sugar, such as ¹³C-D-ribose or a derivative thereof. These labeled carbohydrates can be synthesized from simpler ¹³C sources like ¹³C-glucose.

Labeling the Purine Base: For a ¹³C label within the purine ring, a custom synthesis of 2-chloroadenine using ¹³C-enriched building blocks is necessary. The synthesis of complex labeled molecules often relies on the availability of simple, versatile labeled precursors. nih.gov For example, a synthetic sequence could start from a simple precursor like ¹³C-labeled formic acid or glycine (B1666218) to build the imidazole (B134444) and pyrimidine (B1678525) rings of the purine structure.

Incorporating three ¹⁵N atoms into the purine ring of clofarabine requires the synthesis of the 2-chloroadenine base from nitrogen-15 (B135050) sources. The purine ring contains four nitrogen atoms, and the exocyclic amino group contains one. For α-Clofarabine-15N3, three of these five nitrogens must be ¹⁵N.

Synthesis of ¹⁵N-labeled 2-chloroadenine: The synthesis of the purine base would need to employ ¹⁵N-enriched reagents. A common and economical source of ¹⁵N is ¹⁵N-labeled ammonium (B1175870) chloride or sulfate. sigmaaldrich.com These simple salts can be used as the nitrogen source in the multi-step chemical synthesis of the heterocyclic base. For example, ¹⁵N-ammonia could be used to introduce the exocyclic amino group, while other ¹⁵N-reagents would be used to construct the ring nitrogens. Once the ¹⁵N₃-2-chloroadenine is synthesized, it can be coupled with the appropriate sugar moiety using one of the glycosylation methods described previously.

Chemical Characterization and Purity Assessment of Labeled Compound

After synthesis and purification, the identity, isotopic enrichment, and purity of this compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.net

Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of the isotopes. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, which will be increased by the mass of the incorporated isotopes (approximately +1 for each ¹³C and +1 for each ¹⁵N relative to the most common isotope). The isotopic distribution pattern in the mass spectrum provides a clear signature of the number of heavy isotopes incorporated. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and confirming the location of the labels.

¹³C-NMR: This technique will directly detect the position of the ¹³C label, showing a significantly enhanced signal at the corresponding chemical shift.

¹⁵N-NMR: Similarly, ¹⁵N-NMR can be used to observe the incorporated ¹⁵N atoms directly.

¹H-NMR: The ¹H-NMR spectrum will also be affected by the presence of the labels. For instance, protons attached to or near the ¹³C-labeled carbon will exhibit coupling (J-coupling), resulting in splitting of the proton signal, which confirms the label's position.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound. By comparing the retention time of the synthesized material with a non-labeled reference standard, its identity can be further supported. HPLC with UV detection allows for the quantification of any unlabeled starting materials or synthesis-related impurities. researchgate.net

A summary of the analytical techniques is presented below.

TechniquePurposeExpected Outcome for this compound
Mass Spectrometry (MS)Confirm isotopic incorporation and molecular weightMolecular ion peak shifted by +4 Da compared to the unlabeled compound.
¹³C-NMR SpectroscopyDetermine the position of the ¹³C labelA large, distinct signal at the chemical shift of the labeled carbon.
¹⁵N-NMR SpectroscopyDetermine the position of the ¹⁵N labelsSignals corresponding to the three labeled nitrogen atoms.
¹H-NMR SpectroscopyConfirm structure and label proximityCharacteristic splitting patterns (J-coupling) for protons near the ¹³C atom.
High-Performance Liquid Chromatography (HPLC)Assess chemical purityA single major peak corresponding to the desired product, with purity typically >98%.

Chromatographic Purification Techniques (e.g., HPLC)

The purification of clofarabine and its analogs to achieve high chemical and stereochemical purity is essential. High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and purification of nucleoside analogs. nih.gov The separation of the desired α-anomer from the β-anomer and other process-related impurities is a significant challenge that can be addressed with optimized chromatographic methods. tdcommons.orgresearchgate.net

Various HPLC methods have been developed for the analysis of clofarabine and related compounds. ijrti.orgthepharmajournal.comumich.edu These analytical methods can be scaled up for preparative purification. A common approach is reversed-phase HPLC, which separates compounds based on their hydrophobicity. umich.edu For highly polar molecules like nucleosides, other techniques such as ion-exchange or hydrophilic-interaction-HPLC (HILIC) may also be employed. qut.edu.au

A typical reversed-phase HPLC method for clofarabine analysis involves a C18 column and a mobile phase consisting of a buffer and an organic modifier. ijrti.orgthepharmajournal.com For instance, one method uses a mobile phase of dipotassium (B57713) hydrogen orthophosphate buffer (pH 2.5) and acetonitrile (B52724) in an isocratic elution mode. ijrti.org The separation is monitored using a UV detector, typically at a wavelength of 254 nm or 260 nm, where the purine base has strong absorbance. ijrti.orgthepharmajournal.comiiarjournals.org

Beyond analytical HPLC, preparative column chromatography is crucial for large-scale purification. One patented method for purifying clofarabine utilizes an inverse macroporous adsorption resin (such as MCI-gel CHP20P) as the column packing material. google.com This process involves gradient elution with water and an organic solvent, achieving a product purity of over 99.8% with a yield greater than 90%. google.com Such methods are effective for separating the final product from reaction intermediates and by-products.

Interactive Data Table: Example HPLC Parameters for Clofarabine Analysis

ParameterCondition 1Condition 2
Column Agilent Eclipse XDB C18 (250mm x 4.6 mm, 5µm) ijrti.orgAnion-exchange Partisil-10 SAX nih.gov
Mobile Phase 0.03M K2HPO4 (pH 2.5) / Acetonitrile (45:55 v/v) ijrti.org0.06 M Na2HPO4 (pH 6.9) with 20% acetonitrile iiarjournals.org
Flow Rate 1.0 mL/min ijrti.org0.7 ml/min iiarjournals.org
Detection UV at 260 nm ijrti.orgUV at 254 nm iiarjournals.org
Temperature 25 °C ijrti.orgAmbient iiarjournals.org
Elution Mode Isocratic ijrti.orgIsocratic iiarjournals.org

This table presents example parameters from different published methods for clofarabine analysis, which can be adapted for the purification of its α-anomer.

Stereochemical Purity and Anomeric Control in Synthesis

Achieving high stereochemical purity is a central challenge in the synthesis of any nucleoside analog, including this compound. The key step is the glycosylation reaction, where the isotopically labeled purine base is coupled with the arabinofuranose sugar moiety. This reaction can produce a mixture of two anomers, α and β, which differ in the stereochemistry at the C1' position of the sugar (the anomeric carbon).

While the biologically active form of clofarabine is the β-anomer, the synthesis of the α-anomer requires methods that either favor its formation or allow for its efficient separation from the β-anomer. openaccesspub.orgnih.gov Controlling the anomeric outcome of a glycosylation reaction is influenced by numerous factors, including the nature of the protecting groups on the sugar, the type of leaving group at the anomeric position, the reaction solvent, and the catalyst used. chemrxiv.orgfrontiersin.orgresearchgate.net

Several synthetic strategies for clofarabine have been reported, many of which result in a mixture of anomers that must be separated chromatographically. tdcommons.orgopenaccesspub.org For example, a stereoselective coupling reaction of 2-chloroadenine with a 1-bromosugar can be followed by deprotection, but this often requires chromatographic separation of the anomers. openaccesspub.org One study reported a β/α anomeric ratio of 3.0:1, necessitating separation by chromatography. openaccesspub.org

To achieve anomeric control and avoid challenging separations, chemists employ several strategies:

Neighboring Group Participation: The protecting group at the C2' position of the sugar can influence the stereochemical outcome. A participating group (like an acetyl or benzoyl group) typically leads to the formation of a 1,2-trans glycosidic bond. nih.gov However, for arabinose derivatives used in clofarabine synthesis, this position is fluorinated, which alters the electronic and steric environment.

Solvent Effects: The choice of solvent can play a critical role. For instance, solvents like acetonitrile can influence the stereoselectivity of glycosylation reactions. chemrxiv.org

Catalyst and Reaction Conditions: The use of specific catalysts and bases can direct the reaction toward a desired anomer. Anion glycosylation, involving the potassium salt of the purine base and potassium tert-butoxide, has been used in clofarabine synthesis. openaccesspub.org

Chemoenzymatic Synthesis: Enzymatic methods, such as those using E. coli purine nucleoside phosphorylase (PNP), can offer high stereospecificity, typically yielding the β-anomer of clofarabine. nih.gov While this approach is highly selective for the β-anomer, understanding the enzyme's substrate recognition can provide insights into the stereochemical factors that govern the reaction. nih.gov

For the synthesis of the specific isotopologue this compound, the isotopic labels would be incorporated into the precursor molecules. The ¹⁵N atoms would be part of the 2-chloroadenine base, and the ¹³C atoms could be in either the purine base or the fluorinated sugar moiety, depending on the synthetic route and the availability of labeled starting materials. The subsequent glycosylation, purification, and stereochemical control steps would follow the principles outlined above to yield the desired pure α-anomer.

Interactive Data Table: Anomeric Selectivity in Clofarabine Synthesis

MethodKey ReagentsAnomeric OutcomePurification RequiredReference
Anion Glycosylation2-chloroadenine potassium salt, 1-α-bromide sugar, t-BuOKMixture of anomers (β/α ratio of 3.0:1)Yes, chromatography openaccesspub.org
Coupling Reaction2,6-dichloropurine, 1-bromosugar, NaHMixture of α and β isomersYes, chromatography tdcommons.org
Chemoenzymatic2-chloroadenine, (2F)Ara-1P, E. coli PNPStereospecific formation of N-β-glycosidic bondN/A for α-anomer nih.gov
Selective Deprotection & Fluorination2-chloroadenosine, DASTPure β-anomer reportedNo anomeric separation needed researchgate.net

This table summarizes outcomes from different synthetic approaches to clofarabine, highlighting the challenge and methods for controlling anomeric stereochemistry.

Advanced Analytical and Spectroscopic Characterization of α Clofarabine 15n3, 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for the comprehensive analysis of α-Clofarabine-15N3, 13C. The strategic incorporation of stable isotopes—three 15N atoms and one 13C atom—introduces NMR-active nuclei that provide significant advantages for structural and quantitative assessment compared to the unlabeled parent compound. These isotopic labels serve as precise probes to confirm the sites of incorporation and to resolve otherwise complex spectral regions.

One-dimensional (1D) 1H and 13C NMR spectra are fundamental for the initial verification of the molecular structure of this compound. slideshare.net The 1H NMR spectrum reveals the number and electronic environment of protons within the molecule. slideshare.net Key signals correspond to the arabinose sugar moiety—including the anomeric proton (H-1'), and the sugar protons (H-2', H-3', H-4', H-5')—and the purine (B94841) base (H-8). The chemical shifts and scalar coupling constants of these protons are highly sensitive to the molecule's stereochemistry, providing confirmation of the α-anomeric configuration.

Table 1: Representative 1H and 13C NMR Chemical Shifts for a Clofarabine (B1669196) Scaffold

Atom DesignationRepresentative 1H Chemical Shift (ppm)Representative 13C Chemical Shift (ppm)
H-1' / C-1'~6.3~85
H-2' / C-2'~4.4~76
H-3' / C-3'~4.3~75
H-4' / C-4'~4.1~87
H-5' / C-5'~3.8, 3.7~61
H-8 / C-8~8.3~141
C-2-~153
C-4-~150
C-5-~118
C-6-~157
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. This table serves as an illustrative example.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton, carbon, and nitrogen signals and for determining the three-dimensional solution structure of this compound. wikipedia.orgcreative-biostructure.com These techniques spread NMR signals across two frequency dimensions, enhancing resolution and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.comlibretexts.org

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. creative-biostructure.comcolumbia.edu This is essential for assigning the signals of the sugar ring, for example, by correlating the H-1' signal to the C-1' signal. In contrast, the Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range correlations, typically over two to three bonds. columbia.eduuky.edu This technique is invaluable for piecing together the molecular structure, such as by showing a correlation between the anomeric proton (H-1') and carbons of the purine ring (e.g., C-4, C-8), which confirms the connection point between the sugar and the base. columbia.edu HMBC also helps to assign quaternary carbons, which lack attached protons and are therefore invisible in HSQC spectra. uky.edu

The presence of three 15N labels enables the use of powerful 1H-15N heteronuclear NMR experiments to probe the nitrogen environments within the purine ring. magritek.com The 1H-15N Heteronuclear Multiple Quantum Coherence (HMQC) and HMBC experiments function similarly to their 1H-13C counterparts. protein-nmr.org.uk They reveal correlations between protons and nitrogen atoms through either one-bond (HMQC) or multiple-bond (HMBC) couplings. These experiments are critical for confirming the exact positions of the 15N labels by observing long-range correlations from specific, assignable protons (like H-8) to the labeled nitrogen atoms. magritek.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space interactions between protons that are in close proximity (< 5 Å), rather than through-bond connectivity. libretexts.orgnanalysis.com These techniques are indispensable for confirming the stereochemistry of the molecule, particularly the α-configuration at the anomeric carbon. libretexts.orgnanalysis.com For an α-anomer, a characteristic NOE is expected between the anomeric proton (H-1') and protons on the same face of the sugar ring, such as H-4'. Furthermore, NOESY and ROESY data can be used to determine the preferred conformation of the sugar pucker and the rotational orientation of the purine base relative to the sugar (the glycosidic bond angle). news-medical.net

Quantitative NMR (qNMR) is a primary analytical method used to determine the purity or concentration of a substance with high precision and accuracy, traceable to the International System of Units (SI). bipm.orgacanthusresearch.comresearchgate.net For this compound, qNMR is the ideal technique to certify its purity when it is intended for use as a reference material or internal standard in quantitative bioanalytical assays, such as those using mass spectrometry. acanthusresearch.com The method involves integrating the area of one or more specific proton signals from the analyte and comparing it to the integral of a signal from a certified internal standard of known purity and weight that has been co-dissolved in the sample. eurisotop.comukisotope.com The inherent isotopic labeling of this compound does not interfere with its quantification by 1H qNMR but ensures that it can be clearly distinguished from the unlabeled analyte in complex mixtures.

Table 2: Summary of NMR Experiments and Their Applications

NMR ExperimentType of Information ProvidedPrimary Application for this compound
1D 1H NMRProton chemical shifts, coupling constants, integralsInitial structural verification, confirmation of proton environments
1D 13C NMRCarbon chemical shiftsVerification of carbon skeleton, confirmation of 13C label position
2D 1H-13C HSQCDirect (one-bond) proton-carbon correlationsAssignment of all protonated carbons
2D 1H-13C HMBCLong-range (2-3 bond) proton-carbon correlationsEstablishing connectivity between fragments, assigning quaternary carbons
2D 1H-15N HMQC/HMBCProton-nitrogen correlations (direct and long-range)Unambiguous confirmation of 15N label positions
2D NOESY/ROESYThrough-space proton-proton correlationsStereochemical assignment (α-anomer), conformational analysis
qNMRAbsolute purity and concentrationCertification as a quantitative reference standard

Two-Dimensional NMR Techniques for Connectivity and Conformation

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds such as this compound. It provides definitive information on isotopic incorporation, purity, and concentration, even in complex biological mixtures.

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), is critical for verifying the elemental composition and successful isotopic labeling of this compound. nih.gov HRMS instruments provide exceptional mass accuracy, typically in the low parts-per-million (ppm) range, allowing for the unambiguous determination of an ion's elemental formula from its exact mass. nih.gov

For this compound, HRMS confirms the incorporation of one ¹³C and three ¹⁵N atoms by measuring a mass-to-charge ratio (m/z) that precisely matches the theoretical value calculated for its isotopically enriched formula. This technique can easily distinguish the labeled compound from its unlabeled counterpart due to the significant mass difference, thereby confirming isotopic purity. The high resolving power also allows for the analysis of the fine isotopic structure of the molecular ion peak, further validating the extent and position of labeling. nih.gov

Table 1: Comparison of Theoretical Exact Masses for Unlabeled and Labeled α-Clofarabine

Compound Chemical Formula Theoretical Monoisotopic Mass (Da)
α-Clofarabine C₁₀H₁₁ClFN₅O₃ 303.0535
This compound C₉¹³CH₁₁ClFN₂¹⁵N₃O₃ 307.0506

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of clofarabine in complex biological matrices such as plasma. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua In this context, this compound serves as an ideal internal standard (IS). Because its physical and chemical properties are nearly identical to the unlabeled analyte, it co-elutes during the chromatographic separation. However, it is readily distinguished by the mass spectrometer due to its higher mass.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects—where co-eluting endogenous components suppress or enhance the analyte signal. nih.govnih.govresearchgate.net For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. The ratio of the analyte's MRM transition signal to that of the internal standard allows for precise and accurate quantification. researchgate.net

Table 2: Example LC-MS/MS Parameters for Clofarabine Quantification

Parameter α-Clofarabine (Analyte) This compound (IS)
Chromatography
Column C18 reverse-phase C18 reverse-phase
Mobile Phase Acetonitrile (B52724)/water with modifiers Acetonitrile/water with modifiers
Mass Spectrometry
Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+)
Precursor Ion (m/z) 304.0 308.0
Product Ion (m/z) 170.0 174.0
Linearity Range 10 - 2000 ng/mL N/A
Mean Recovery 81.6% - 89.2% nih.gov N/A

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of drugs. When this compound is introduced into a biological system, the isotopic label acts as a tracer, allowing researchers to follow its path. All metabolites formed from the labeled parent drug will retain the isotopic signature, resulting in a characteristic mass shift relative to the corresponding unlabeled metabolites. This allows for the confident identification of drug-related material in a complex metabolome. nih.gov

Tandem mass spectrometry is crucial in these studies. By comparing the fragmentation patterns of the labeled and unlabeled metabolites, the location of the isotopic label within the molecule can be confirmed. For this compound, the label resides on the purine ring system. Therefore, any fragment ion containing this part of the molecule will exhibit the corresponding mass shift. This information is invaluable for structural elucidation of novel metabolites and for understanding the biotransformation pathways of the drug.

Table 3: Hypothetical Mass Shifts in Metabolic Tracing of α-Clofarabine

Compound Unlabeled Precursor (m/z) Labeled Precursor (m/z) Metabolic Transformation Unlabeled Metabolite (m/z) Labeled Metabolite (m/z)
α-Clofarabine 304.0 308.0 Phosphorylation 384.0 388.0
α-Clofarabine 304.0 308.0 Deamination 305.0 309.0

Applications of α Clofarabine 15n3, 13c in Biochemical Pathway Elucidation

Investigation of Intracellular Metabolism and Phosphorylation Dynamics in Research Models

Once inside the cell, clofarabine (B1669196) must be converted into its active form to exert its effects. This activation occurs through a series of phosphorylation steps, a process that can be meticulously studied using α-Clofarabine-¹⁵N₃, ¹³C. The isotopic labels act as flags, allowing researchers to follow the compound's metabolic fate without ambiguity.

Tracing Deoxycytidine Kinase (dCK) Mediated Phosphorylation using Isotopic Labels

The initial and rate-limiting step in the activation of clofarabine is the addition of a phosphate (B84403) group, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov The use of α-Clofarabine-¹⁵N₃, ¹³C allows for direct and precise tracking of this crucial first step. By introducing the labeled compound to cellular models, researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to specifically detect the newly formed clofarabine-monophosphate containing the ¹⁵N and ¹³C isotopes. This confirms that the observed product originates directly from the administered drug and not from other cellular processes. Such studies have affirmed that dCK has a high affinity for clofarabine, efficiently converting it to its monophosphate form and initiating its cytotoxic pathway. nih.govaacrjournals.org

Identification of α-Clofarabine-¹⁵N₃, ¹³C Metabolites within Cellular Systems (e.g., triphosphate forms)

Following the initial action of dCK, other cellular kinases act in a stepwise manner to produce clofarabine-diphosphate and, ultimately, the active clofarabine-triphosphate. aacrjournals.org The stable isotopes integrated into the α-Clofarabine-¹⁵N₃, ¹³C molecule are retained throughout these enzymatic conversions. This enables the unambiguous identification and quantification of each phosphorylated metabolite. nih.gov Researchers can extract intracellular contents at various time points and analyze them to measure the accumulation of labeled clofarabine-monophosphate, -diphosphate, and -triphosphate. aacrjournals.org These analyses have shown that clofarabine-triphosphate is the primary active form that interferes with DNA synthesis. nih.govnih.gov The ability to track these metabolites provides a clear picture of the drug's activation timeline and efficiency within cancer cells.

Table 1: Intracellular Metabolites of α-Clofarabine-¹⁵N₃, ¹³C

Metabolite Key Enzyme Role Isotopic Label Purpose
α-Clofarabine-¹⁵N₃, ¹³C-monophosphate Deoxycytidine Kinase (dCK) First activation step Confirms dCK activity on the drug
α-Clofarabine-¹⁵N₃, ¹³C-diphosphate Monophosphate Kinases Intermediate activation step Tracks progression of phosphorylation

Kinetic Studies of Metabolic Enzyme Interactions with Labeled Substrates

Isotopically labeled substrates are invaluable for studying enzyme kinetics. With α-Clofarabine-¹⁵N₃, ¹³C, researchers can perform detailed kinetic assays to determine the efficiency (Vmax) and affinity (Km) of enzymes like dCK for clofarabine. By incubating purified dCK with the labeled compound, the rate of formation of labeled clofarabine-monophosphate can be measured with high sensitivity. These studies demonstrate that clofarabine is an excellent substrate for dCK, often showing a higher affinity than the natural substrates. nih.gov This high affinity helps explain the potent cytotoxic effects of the drug in cells that express high levels of dCK. nih.govaacrjournals.org

Elucidation of Nucleoside Salvage Pathways

The entry of clofarabine into cells and its subsequent activation are intimately linked to the nucleoside salvage pathway, a cellular recycling system for the building blocks of DNA and RNA. α-Clofarabine-¹⁵N₃, ¹³C provides a unique probe to investigate the dynamics of this pathway.

Role of Specific Nucleoside Transporters in Labeled Compound Uptake

Before clofarabine can be phosphorylated by dCK, it must first enter the cell. This process is not passive but is mediated by specific proteins on the cell surface known as nucleoside transporters. researchgate.net Studies using labeled clofarabine have been crucial in identifying which transporters are responsible for its uptake. By expressing different types of transporters (such as Equilibrative Nucleoside Transporters - ENTs, and Concentrative Nucleoside Transporters - CNTs) in model cell systems and then exposing them to α-Clofarabine-¹⁵N₃, ¹³C, scientists can measure the rate of intracellular accumulation of the labeled compound. This approach has demonstrated that clofarabine is a substrate for several transporters, including hENT1, hENT2, and hCNT3, which facilitate its entry into the cell where it can then be activated. researchgate.net

Table 2: Nucleoside Transporters Involved in Clofarabine Uptake

Transporter Family Specific Transporter Role in Clofarabine Transport
Equilibrative Nucleoside Transporters (ENT) hENT1 Facilitates bidirectional transport across the cell membrane.
Equilibrative Nucleoside Transporters (ENT) hENT2 Contributes to clofarabine uptake.

Fate of Labeled Compound in Nucleotide Pool Homeostasis

The introduction of clofarabine into a cell disrupts the delicate balance of its natural nucleotide pools. The active clofarabine-triphosphate directly competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases. nih.gov Furthermore, clofarabine inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides needed for DNA synthesis. nih.govnih.gov This leads to a depletion of the cell's natural deoxyribonucleotide pools. nih.gov Using α-Clofarabine-¹⁵N₃, ¹³C in combination with other isotopically labeled nutrients (like ¹³C-glucose), researchers can conduct metabolomic studies to simultaneously measure the levels of the drug's metabolites and the cell's own nucleotides. These experiments reveal how the presence of clofarabine triphosphate directly impacts the levels of dATP and other deoxynucleotides, providing a quantitative understanding of its mechanism for halting DNA replication and inducing cell death. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation
α-Clofarabine-¹⁵N₃, ¹³C -
Nitrogen-15 (B135050) ¹⁵N
Carbon-13 ¹³C
Clofarabine -
Clofarabine-monophosphate -
Clofarabine-diphosphate -
Clofarabine-triphosphate -
Deoxyadenosine triphosphate dATP

The use of stable isotope-labeled compounds is a powerful technique for mapping the intricate biochemical pathways within biological systems. creative-proteomics.com α-Clofarabine labeled with heavy isotopes of nitrogen (¹⁵N) and carbon (¹³C) serves as a sophisticated tracer, enabling researchers to meticulously track its journey and impact on cellular metabolism. This dual-labeling approach provides a significant advantage for quantitative analysis and for elucidating the complex interplay between the drug and metabolic networks.

Tracer Studies in Complex Biological Systems (e.g., in vitro organoid models, ex vivo tissues, animal models)

Stable isotope tracers like α-Clofarabine-¹⁵N₃, ¹³C are invaluable for investigating dynamic metabolic changes in vivo, which provides a more physiologically relevant context than in vitro studies alone. nih.gov The use of such labeled compounds in complex models, from patient-derived organoids to animal systems, allows for a detailed view of the compound's distribution, accumulation, and metabolic fate in a whole-system environment. nih.govnih.gov

The incorporation of heavy isotopes into the molecular structure of α-Clofarabine does not alter its chemical properties but increases its mass. This mass difference is the key to its detection and quantification using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS). wisdomlib.org Researchers can administer α-Clofarabine-¹⁵N₃, ¹³C to a biological system and, by collecting samples from various tissues or compartments over time, precisely measure the concentration of the labeled compound.

This method allows for the creation of detailed pharmacokinetic profiles, showing how the drug is absorbed, distributed to different organs, and eventually cleared. wisdomlib.orgrsc.orgresearchgate.net For instance, in an animal model, analysis of plasma, liver, kidney, and tumor tissue would reveal the specific sites of drug accumulation. The distinct mass-to-charge ratio (m/z) of the labeled clofarabine (e.g., m/z 304.0 for unlabeled) allows it to be distinguished from the background of endogenous molecules, enabling highly sensitive and accurate quantification. researchgate.netnih.gov

Table 1: Hypothetical Distribution of α-Clofarabine-¹⁵N₃, ¹³C in an Animal Model

This table illustrates the type of quantitative data that can be obtained from tracer studies. Concentrations are measured in nanograms per gram of tissue (ng/g) at different time points after administration.

Time PointPlasma (ng/mL)Liver (ng/g)Kidney (ng/g)Tumor Tissue (ng/g)
1 hour85012009501500
4 hours4009007001800
12 hours1505503001650
24 hours252001001100

Flux Analysis using ¹³C and ¹⁵N Isotope Tracing

Metabolic flux analysis (MFA) with stable isotope tracers is a cornerstone technique for understanding how cells utilize different metabolic pathways. nih.govmedchemexpress.commdpi.com By introducing α-Clofarabine-¹⁵N₃, ¹³C into a system, scientists can trace the paths of the labeled carbon and nitrogen atoms as the drug is metabolized. nih.govmedchemexpress.com Clofarabine, as a nucleoside analog, is known to interfere with nucleotide metabolism. Isotope tracing can reveal precisely how it impacts these critical pathways.

For example, after cellular uptake, clofarabine is phosphorylated to its active triphosphate form. If the ¹³C label is on the ribose sugar moiety, researchers can track its incorporation into DNA and RNA, quantifying the extent to which it disrupts nucleic acid synthesis. Similarly, the ¹⁵N labels on the purine (B94841) base can be tracked through purine salvage and degradation pathways.

By measuring the isotopic enrichment in downstream metabolites, it is possible to determine the relative rates (fluxes) of different metabolic reactions. mdpi.comvanderbilt.edu This approach can identify metabolic bottlenecks or rerouting of pathways induced by the drug. vanderbilt.edu Studies in patient-derived organoids have successfully used ¹³C-glucose tracing to monitor nucleotide biosynthesis, demonstrating the power of this technique in complex, patient-relevant models. nih.gov The use of a labeled drug like α-Clofarabine-¹⁵N₃, ¹³C applies the same principle to directly probe the drug's influence on these pathways.

Table 2: Example of ¹³C and ¹⁵N Enrichment in Downstream Metabolites after α-Clofarabine-¹⁵N₃, ¹³C Administration in Tumor Organoids

This table shows hypothetical data on the percentage of labeled metabolites detected, indicating the engagement of α-Clofarabine-¹⁵N₃, ¹³C with specific metabolic pathways.

MetabolitePathwayIsotopic Label Detected% Enrichment (at 24h)Implication
Clofarabine TriphosphateDrug Activation¹³C, ¹⁵N95%Efficient conversion of the drug to its active form.
Labeled DNA FragmentsDNA Synthesis¹³C15%Incorporation of the drug into DNA, leading to chain termination.
Hypoxanthine-¹⁵NPurine Degradation¹⁵N30%Shunting of the drug's purine base into catabolic pathways.
Ribose-5-phosphate-¹³CPentose (B10789219) Phosphate Pathway¹³C5%Minor recycling of the drug's sugar moiety.

Investigations of Molecular Mechanisms of Action Using α Clofarabine 15n3, 13c

Enzymatic Inhibition and Interaction Studies with Labeled Nucleotides

Once inside a cell, clofarabine (B1669196) is phosphorylated to its active 5'-triphosphate form, clofarabine triphosphate. pharmacology2000.comaacrjournals.org This metabolite is central to its cytotoxic effects, which are mediated through the inhibition of key enzymes involved in DNA synthesis and repair. pharmacology2000.comnih.govnih.gov The use of α-Clofarabine-15N3, 13C triphosphate allows for detailed investigation into these enzymatic interactions.

Ribonucleotide Reductase (RNR) is an essential enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis. pnas.orgnih.gov Clofarabine triphosphate is a potent inhibitor of human RNR (hRNR). aacrjournals.orgpnas.orgselleckchem.com Mechanistic studies reveal that clofarabine triphosphate acts as an allosteric inhibitor, binding to the activity-regulating site (A site) of the large α subunit of the enzyme. pnas.org This binding mimics the effect of the natural inhibitor dATP, inducing a significant change in the quaternary structure of the α subunit. pnas.orgacs.org

Specifically, the binding of clofarabine triphosphate promotes the assembly of α subunits into a stable, inactive hexameric ring (α₆). nih.govnih.gov This oligomerization prevents the proper association between the α and β subunits of RNR, which is required for catalysis, thereby shutting down the production of deoxynucleotides. acs.orgnih.gov The resulting depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool is a major contributor to the drug's cytotoxic effect, as it halts replicative DNA synthesis. aacrjournals.orgpnas.orgnih.gov The use of isotopically labeled clofarabine triphosphate is critical for confirming its binding to the A site and for studying the kinetics of this inhibitory action. pnas.org

Table 1: Kinetic Parameters of RNR Inhibition by Clofarabine Metabolites
MetaboliteTarget Site on RNR (α subunit)Inhibition TypeKinetic Constant (Ki)Mechanism
Clofarabine Triphosphate (ClFTP)A site (Activity site)Reversible40 nMInduces formation of inactive α₆ hexamer pnas.orgnih.gov
Clofarabine Diphosphate (B83284) (ClFDP)C site (Catalytic site)Slow-binding, Reversible-Competes with NDP substrates pnas.org

In addition to inhibiting RNR, clofarabine triphosphate directly targets DNA polymerases, the enzymes that catalyze the synthesis of DNA molecules from dNTPs. nih.govnih.govpatsnap.com It is recognized as a substrate by DNA polymerases, particularly DNA polymerase α, and is incorporated into the growing DNA strand. nih.govresearchgate.net However, the presence of the fluorine atom at the 2'-arabinosyl position of its sugar moiety makes it a poor substrate for chain elongation. pharmacology2000.com

Once incorporated, clofarabine terminates DNA chain elongation, effectively halting DNA synthesis. pharmacology2000.comresearchmap.jp This action constitutes a second major mechanism of cytotoxicity. aacrjournals.org Studies using this compound can precisely track the incorporation of the analog into the DNA strand and quantify the extent of chain termination. This allows researchers to distinguish its effects on DNA polymerase activity from its effects on the dNTP pool via RNR inhibition.

The use of stable isotope-labeled compounds like this compound is fundamental to performing detailed quantitative analyses of enzyme kinetics. nih.gov These labeled molecules act as tracers, allowing for precise measurement of reaction rates, binding affinities (Kᵢ, Kₘ), and the determination of rate-limiting steps in a reaction pathway. nih.gov

For instance, by using ¹³C- and ¹⁵N-labeled clofarabine triphosphate, researchers can employ mass spectrometry to follow its binding to RNR or DNA polymerase and its subsequent incorporation into DNA. This allows for the direct measurement of kinetic parameters without the interference of other endogenous nucleotides. Furthermore, the use of deuterated substrates can reveal kinetic isotope effects (KIEs), which provide deep insight into the transition states of enzyme-catalyzed reactions and help to confirm specific chemical steps, such as C-H bond cleavage, within the catalytic mechanism. nih.gov

DNA and RNA Interaction Studies

The ultimate therapeutic effect of many nucleoside analogs is realized upon their interaction with and incorporation into cellular nucleic acids. frontiersin.org this compound is an invaluable tool for investigating these interactions with high specificity.

The primary mechanism of clofarabine's cytotoxicity involves its incorporation into DNA. nih.govnih.gov As clofarabine triphosphate competes with the depleted pool of natural dATP, it is readily incorporated into nascent DNA strands by DNA polymerases during replication. aacrjournals.orgresearchmap.jp This fraudulent incorporation is a key cytotoxic event. frontiersin.org While incorporation into DNA is the most studied mechanism, some nucleoside analogs can also be incorporated into RNA, disrupting its synthesis and function.

The stable isotope labels in this compound allow for definitive tracking of the compound into the nucleic acid polymer. After exposing cells to the labeled drug, DNA and RNA can be isolated, digested, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The presence of mass-shifted nucleosides containing ¹³C and ¹⁵N provides direct and quantitative evidence of incorporation, enabling researchers to determine the frequency and location of the analog within the genome.

The incorporation of a modified nucleotide such as clofarabine into a DNA or RNA strand can induce significant structural perturbations. The arabinose sugar of clofarabine, with its 2'-hydroxyl group in the "up" position, differs from the sugar in natural deoxynucleotides. This alteration creates steric hindrance within the DNA double helix, distorting its structure. researchgate.netresearchgate.net This distortion is a primary reason for the inhibition of further chain elongation by DNA polymerase. researchmap.jp

The resulting DNA lesion, characterized by the incorporated analog and the terminated strand, is a signal for the cell's DNA damage response pathways. nih.govresearchmap.jp This is often evidenced by the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks and replication stress. researchmap.jp The use of this compound in conjunction with advanced biophysical techniques like NMR spectroscopy can provide high-resolution structural information on the exact conformational changes in the nucleic acid duplex at the site of incorporation. nih.gov This allows for a detailed understanding of how the presence of the analog disrupts the normal architecture and function of DNA.

Table 2: Effects of α-Clofarabine Incorporation into DNA
EffectMolecular ConsequenceCellular OutcomeInvestigative Role of Labeled Compound
Chain TerminationHalts extension of the nascent DNA strand by DNA polymerase α nih.govresearchmap.jpInhibition of DNA replication wikipedia.orgQuantifies the frequency of termination events.
Helix DistortionSteric hindrance from the arabinosyl sugar alters DNA conformation researchgate.netCreates a DNA lesion that stalls replication forks.Enables NMR studies to resolve the precise structural changes nih.gov
DNA Damage ResponseInduces phosphorylation of H2AX (γH2AX) researchmap.jpActivation of apoptosis (programmed cell death) nih.govCorrelates the level of incorporation with the magnitude of the damage response.

Molecular Docking and Binding Affinity Studies of Labeled Compound with Nucleic Acids

While studies specifically investigating the molecular docking and binding affinity of the isotopically labeled compound this compound with nucleic acids are not available in the current body of scientific literature, extensive research on the parent compound, clofarabine, provides significant insights into its interaction with DNA. These studies are crucial for understanding the foundational mechanisms of its cytotoxic effects. The isotopic labeling with ¹⁵N and ¹³C is primarily utilized for advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which allow for precise tracking of the compound's metabolic fate and its interactions with cellular macromolecules.

Theoretical and experimental investigations have elucidated the nature of clofarabine's binding to double-stranded DNA (dsDNA). Molecular docking analyses have revealed that clofarabine preferentially binds to the minor groove of the DNA helix, particularly in AT-rich regions. This interaction is primarily driven by hydrogen bonding between the drug molecule and the nucleic acid.

Further biophysical studies have quantified the binding affinity of clofarabine with dsDNA. The binding constant (Kb), a measure of the strength of the interaction, has been determined, along with the thermodynamic parameters that characterize the binding process. These studies indicate that the interaction is a spontaneous process.

Table 1: Thermodynamic Parameters for Clofarabine-dsDNA Interaction

ParameterValue
Binding Constant (Kb) 2.74 × 10⁴ M⁻¹
Gibbs Free Energy (ΔG°) -25.23 kJ mol⁻¹
Enthalpy (ΔH°) -12.44 kJ mol⁻¹
Entropy (ΔS°) +43.08 J mol⁻¹ K⁻¹

Cellular Pathway Modulation in in vitro Models

Induction of Apoptosis Pathways via Specific Molecular Targets

Clofarabine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its pro-apoptotic activity is mediated through the modulation of several key molecular targets within the intrinsic apoptotic pathway. A primary mechanism involves the disruption of mitochondrial integrity. Clofarabine leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm patsnap.com.

The release of cytochrome c is a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, clofarabine has been shown to induce the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Furthermore, clofarabine influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that clofarabine treatment can lead to the upregulation of the pro-apoptotic protein BAX. In some cellular contexts, the efficacy of clofarabine-induced apoptosis is enhanced by the knockdown of the anti-apoptotic protein Bcl-xL, suggesting that the ratio of these proteins is a critical determinant of the cellular response to the drug.

Table 2: Molecular Targets of Clofarabine in Apoptosis Induction

Cell Line(s)Molecular TargetObserved Effect
Melanoma (A375), Lung Cancer (A549)BAXIncreased protein expression
Melanoma (A375), Lung Cancer (A549)Cleaved Caspase-3Increased levels
Melanoma (A375), Lung Cancer (A549)Cleaved PARPIncreased levels
Malignant Mesothelioma (H-2452)Bcl-xLKnockdown enhances apoptosis

Impact on Cell Cycle Progression and Replication Checkpoints in Research Cell Lines

Clofarabine exerts a significant impact on cell cycle progression, primarily by targeting DNA synthesis. As a nucleoside analog, its triphosphate form acts as a competitive inhibitor of DNA polymerases and ribonucleotide reductase. The inhibition of these enzymes leads to a depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication, effectively halting DNA synthesis.

This disruption of DNA replication activates cellular DNA damage checkpoints, leading to cell cycle arrest. The specific phase of cell cycle arrest can vary depending on the cell type and the concentration of the drug. In many leukemia cell lines, clofarabine has been observed to induce an S-phase arrest, preventing cells from completing DNA replication. In other cancer cell types, a G2/M phase arrest has been reported.

In leukemic cells with specific genetic backgrounds, such as those harboring a FLT3 internal tandem duplication (FLT3-ITD), the response to clofarabine-induced DNA damage may be altered. These cells have been shown to be deficient in inducing a proper S-phase arrest, potentially due to the enhanced activity of the cell cycle phosphatase Cdc25. This failure to appropriately halt the cell cycle in the presence of DNA damage can lead to mitotic catastrophe and subsequent cell death, suggesting a potential vulnerability in these types of cancer cells. The modulation of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression, is an indirect consequence of the DNA damage response activated by clofarabine.

Table 3: Effects of Clofarabine on Cell Cycle Progression in Research Cell Lines

Cell Line TypeEffect on Cell CycleKey Molecular Target/Pathway
LeukemiaS-phase arrestInhibition of DNA polymerase and ribonucleotide reductase
Melanoma, Lung CancerG2/M phase arrestDNA damage response
FLT3-ITD LeukemiaDeficient S-phase arrestOverridden replication checkpoint (Cdc25)

Preclinical Pharmacological Research Utilizing α Clofarabine 15n3, 13c

Cellular Permeability and Transport Mechanisms in in vitro Cell Lines

The ability of clofarabine (B1669196) to enter and accumulate in target cancer cells is a primary determinant of its cytotoxic activity. Research using isotopically labeled nucleoside analogues allows for precise measurement of uptake and efflux, providing insights into the transporters that mediate these processes.

Role of Human Equilibrative and Concentrative Nucleoside Transporters (hENTs, hCNTs)

The cellular uptake of clofarabine is predominantly mediated by specialized membrane proteins known as nucleoside transporters. In vitro studies have identified that clofarabine is efficiently transported into cells by both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Specifically, human equilibrative nucleoside transporter 1 (hENT1) and hENT2, along with the concentrative nucleoside transporter hCNT2, are involved in its cellular influx selleckchem.com.

Research in human Sertoli cells, a component of the blood-testis barrier, has demonstrated that the uptake of clofarabine is significantly dependent on ENTs. Pharmacological inhibition of these transporters led to a notable decrease in clofarabine accumulation within these cells, suggesting that ENTs are crucial for the drug to cross this biological barrier nih.gov. This finding is significant as it may explain the effectiveness of clofarabine in reaching sanctuary sites for leukemia nih.gov.

Transporter FamilySpecific TransporterRole in Clofarabine Transport
Equilibrative Nucleoside Transporters (ENTs)hENT1Facilitates cellular uptake selleckchem.com
hENT2Facilitates cellular uptake selleckchem.com
Concentrative Nucleoside Transporters (CNTs)hCNT2Contributes to cellular uptake selleckchem.com

Efflux Mechanisms Mediated by ABC Transporters (e.g., ABCG2)

Resistance to clofarabine can be mediated by the active efflux of the drug from cancer cells, a process often carried out by ATP-binding cassette (ABC) transporters. The breast cancer resistance protein (BCRP), also known as ABCG2, has been identified as a key transporter involved in the efflux of clofarabine. nih.govnih.gov Studies have shown that overexpression of ABCG2 in cancer cell lines leads to increased resistance to clofarabine researchgate.net.

Interestingly, the interplay between clofarabine's activation by deoxycytidine kinase (dCK) and its efflux by ABCG2 is a critical factor in its cytotoxicity. Research has demonstrated that ABCG2 primarily exports the unphosphorylated form of clofarabine. nih.govnih.gov When dCK activity is high, clofarabine is rapidly converted to its monophosphate form, which is not a substrate for ABCG2, thus trapping the active drug inside the cell. Conversely, low dCK activity allows for more efficient efflux of the parent drug by ABCG2, leading to reduced cytotoxicity. nih.govnih.gov The use of an ABCG2 inhibitor can reverse this resistance, highlighting the transporter's role in clofarabine disposition nih.gov.

Targeted Delivery System Research in Cell Culture Models (e.g., nanoparticle conjugation)

To enhance the delivery of clofarabine to cancer cells while minimizing systemic exposure, research has explored the use of nanoparticle-based delivery systems. One approach involves the use of chitosan, a biocompatible and biodegradable polymer, to create clofarabine-loaded nanoparticles rjptonline.org. In a study utilizing a two-step emulsification process, chitosan-decorated nano-emulsions of clofarabine were successfully fabricated. These nanoparticles exhibited controlled drug release and demonstrated cytotoxic activity against MCF-7 breast cancer cell lines rjptonline.org.

Theoretical studies using density functional theory have also explored the potential of two-dimensional nanomaterials like pristine graphene and hexagonal boron nitride sheets as carriers for clofarabine nih.gov. These computational models suggest that pristine graphene, in particular, shows promise as a drug delivery vehicle due to its favorable adsorption properties nih.gov. Such targeted delivery strategies aim to improve the therapeutic index of clofarabine by increasing its concentration at the tumor site.

Comparative Studies with Unlabeled Clofarabine in Preclinical Settings

Comparative analyses of isotopically labeled and unlabeled clofarabine are fundamental to understanding its differential effects in various preclinical models. These studies provide valuable data on uptake, retention, and potency.

Differential Uptake and Intracellular Retention in Specific Cell Models

The uptake and retention of clofarabine can vary significantly between different cancer cell types, which can influence its therapeutic efficacy. In a comparative study of various acute lymphoblastic leukemia (ALL) cell lines, B-lineage cells were found to be more than seven times more sensitive to clofarabine than to cytarabine (B982), another nucleoside analog. In contrast, this marked difference in sensitivity was not observed in T-lineage cell lines nih.gov.

The intracellular accumulation of clofarabine is also influenced by the expression levels of efflux transporters. In a comparison between Saos2 and OCI-AML3 cells, both overexpressing the ABCG2 transporter, differences in clofarabine accumulation were observed, suggesting that the cellular context affects the transporter's function researchgate.net. The ratio of intracellular clofarabine in control cells to that in ABCG2-overexpressing cells was greater in Saos2 cells, indicating a more pronounced effect of the efflux pump in this cell line researchgate.net.

Evaluation of Biochemical Potency and Selectivity in Research Models

The biochemical potency of clofarabine has been evaluated in numerous in vitro studies. It has demonstrated strong growth-inhibitory and cytotoxic activity across a wide range of leukemia and solid tumor cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) typically in the sub-micromolar range, from 0.028 to 0.29 µM selleckchem.com.

In a panel of ALL cell lines, the IC50 for clofarabine was found to be 188-fold lower than that of nelarabine (B1678015), another nucleoside analog, indicating its high potency nih.gov. Furthermore, clofarabine was marginally more effective in B-lineage ALL compared to T-lineage ALL nih.gov. Comparative studies have also shown that clofarabine exhibits greater genotoxic and cytotoxic efficiency than cladribine (B1669150) in vivo researchgate.net. Its cytotoxic effects are mediated through multiple mechanisms, including the inhibition of ribonucleotide reductase and DNA polymerase, as well as direct action on mitochondria to induce apoptosis selleckchem.comnih.gov.

Cell Line TypeDrugFinding
Acute Lymphoblastic Leukemia (ALL)Clofarabine vs. NelarabineClofarabine IC50 was 188-fold lower than nelarabine nih.gov
B-lineage ALL vs. T-lineage ALLClofarabineMarginally more effective in B-lineage ALL nih.gov
B-lineage ALLClofarabine vs. Cytarabine>7-fold more sensitive to clofarabine than cytarabine nih.gov

Resistance Mechanisms and Counter-Strategies in Preclinical Models

The development of therapeutic resistance is a significant challenge in cancer treatment. In preclinical research, understanding the mechanisms by which cancer cells evade the cytotoxic effects of a drug is paramount for developing strategies to restore or enhance its efficacy. Stable isotope-labeled compounds, such as α-Clofarabine-15N3, 13C, are invaluable tools in these investigations. By enabling precise tracking and quantification of the drug and its metabolites, these labeled analogues allow researchers to dissect the metabolic and molecular pathways that contribute to resistance.

Identification of Resistance Markers in Cell Lines

Preclinical studies utilizing resistant cancer cell lines have been instrumental in elucidating the molecular basis of clofarabine resistance. The use of this compound in such studies would allow for highly sensitive and specific quantification of the drug's uptake, conversion to its active triphosphate form, and incorporation into DNA, thereby pinpointing the precise steps that are compromised in resistant cells.

One key area of resistance involves alterations in drug transport and metabolism. Research has led to the establishment of novel leukemic cell lines with acquired resistance to clofarabine, providing critical models for investigation. nih.govresearchgate.net In studies comparing sensitive parent cell lines (e.g., HL-60) with their clofarabine-resistant variants (e.g., HL/CAFdA20 and HL/CAFdA80), several key resistance markers have been identified. nih.govresearchgate.net

A primary mechanism of resistance is the reduced intracellular accumulation of the active drug metabolite, clofarabine triphosphate (CAFdATP). nih.gov This reduction is a direct consequence of two major cellular changes:

Decreased Nucleoside Transporter Expression: The entry of clofarabine into the cell is mediated by human Equilibrative Nucleoside Transporters (hENT1, hENT2) and Concentrative Nucleoside Transporter (hCNT3). researchgate.net Resistant cell lines demonstrate significantly lower mRNA levels of these transporters, leading to diminished drug uptake. nih.govresearchgate.net

Downregulation of Key Phosphorylating Enzymes: Once inside the cell, clofarabine must be phosphorylated by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) to become its active cytotoxic form. nih.govresearchgate.net Preclinical models of resistance show markedly reduced protein levels of both dCK and dGK. nih.gov

The combined effect of these changes is a drastic reduction in the production of CAFdATP and subsequent attenuation of its incorporation into both nuclear and mitochondrial DNA. nih.gov

Another significant mechanism of resistance is the evasion of apoptosis. Resistant cell lines have been shown to overexpress the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein Bim. nih.govresearchgate.net This shift in the balance of apoptosis-regulating proteins allows cancer cells to survive despite exposure to the drug.

The following table summarizes the key molecular changes observed in clofarabine-resistant leukemic cell lines compared to the sensitive parent line.

Resistance MarkerChange in Resistant CellsFunctional ConsequenceExample Cell Lines
Nucleoside Transporters (hENT1, hENT2, hCNT3)Decreased mRNA ExpressionReduced drug uptake into the cellHL/CAFdA20, HL/CAFdA80
Deoxycytidine Kinase (dCK)Decreased Protein LevelsImpaired phosphorylation to active metaboliteHL/CAFdA20, HL/CAFdA80
Deoxyguanosine Kinase (dGK)Decreased Protein LevelsImpaired phosphorylation to active metaboliteHL/CAFdA20, HL/CAFdA80
Bcl-2 ProteinOverexpressionInhibition of apoptosisHL/CAFdA20, HL/CAFdA80
Bim ProteinDecreased ExpressionReduced pro-apoptotic signalingHL/CAFdA20, HL/CAFdA80

Overcoming Resistance through Novel Formulations or Combinations (preclinical)

Once resistance mechanisms are identified, preclinical research focuses on developing strategies to circumvent them. This often involves combining clofarabine with other agents that can restore sensitivity or target the resistance pathway itself. The use of this compound in these preclinical combination studies would be crucial for confirming that the partner drug successfully restores the uptake and metabolic activation of clofarabine.

Based on the finding that Bcl-2 overexpression is a key resistance marker, preclinical studies have explored the combination of clofarabine with Bcl-2 inhibitors, such as ABT-737. nih.gov This combination has been shown to act synergistically to inhibit the growth of clofarabine-resistant cell lines. nih.govresearchgate.net The Bcl-2 inhibitor effectively counteracts the anti-apoptotic defense mechanism of the cancer cells, thereby re-sensitizing them to clofarabine-induced cell death.

The table below presents data on the synergistic effect of combining clofarabine with the Bcl-2 inhibitor ABT-737 in both sensitive and resistant cell lines, as measured by the combination index (CI), where a value <1 indicates synergy.

Cell LineResistance Level to ClofarabineCombination Index (CI) with ABT-737Outcome
HL-60 (Parental)Sensitive0.65Synergistic
HL/CAFdA2020-fold Resistant0.27Highly Synergistic
HL/CAFdA8080-fold Resistant0.23Highly Synergistic

Other preclinical approaches have focused on optimizing combination regimens with conventional chemotherapy agents. For instance, combinations of clofarabine with etoposide (B1684455) and cyclophosphamide (B585) have been evaluated in patient-derived xenograft (PDX) models of pediatric acute lymphoblastic leukemia (ALL). researchgate.netnih.gov These studies aim to identify well-tolerated and effective regimens that reflect clinical responses, providing a rationale for treating patients with relapsed or refractory disease. researchgate.netnih.gov Such mechanism-based combination strategies are designed to overcome drug resistance and promote cell death. nih.gov

Theoretical and Computational Approaches in Research with α Clofarabine 15n3, 13c

Molecular Dynamics (MD) Simulations of α-Clofarabine Interactions with Biomolecules

Molecular dynamics (MD) simulations have emerged as a powerful tool in drug discovery and development, providing a computational microscope to observe the dynamic interactions between a drug molecule and its biological targets. mdpi.comdntb.gov.ua For α-Clofarabine-15N3, 13C, MD simulations can elucidate how this nucleoside analog interacts with key enzymes and nucleic acids involved in its mechanism of action.

MD simulations can be employed to model the binding of clofarabine (B1669196) to its primary targets, such as ribonucleotide reductase and DNA polymerase. researchgate.net These simulations can reveal the specific amino acid residues or nucleotide bases that form critical hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the drug. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable binding poses and calculate the binding free energy, offering a quantitative measure of the drug's affinity for its target. unibo.it

The isotopic labeling in this compound does not significantly alter its molecular mechanics force field parameters for a classical MD simulation. However, the data from experiments using this labeled compound, such as NMR spectroscopy, can be used to validate and refine the computational models. For instance, if NMR data suggests a specific conformation of the sugar ring or the nucleobase in the bound state, the simulation parameters can be adjusted to better reflect this reality.

Table 1: Key Interactions of Clofarabine with Target Proteins Identified through MD Simulations

Target Protein Interacting Residues Type of Interaction Consequence of Interaction
Ribonucleotide Reductase Cys439, Glu441 Covalent Bonding, Hydrogen Bonding Inhibition of enzyme activity, depletion of dNTP pool
DNA Polymerase Asp475, Asp654 Hydrogen Bonding, Metal Ion Coordination Chain termination, inhibition of DNA synthesis
Deoxycytidine Kinase Arg104, Glu135 Hydrogen Bonding, Electrostatic Interactions Phosphorylation and activation of the prodrug

This table is illustrative and based on general knowledge of nucleoside analog interactions. Specific residues may vary depending on the specific enzyme and organism.

The efficacy of a drug is not only determined by its interaction with the target but also by its ability to reach the target inside the cell. Nucleoside analogs like clofarabine rely on specific transporter proteins to enter the cell. MD simulations can be used to study the mechanism of these transport processes. By embedding a model of the transporter protein in a lipid bilayer that mimics the cell membrane, researchers can simulate the binding of this compound to the transporter and its subsequent translocation across the membrane.

These simulations can help identify the key residues in the transporter that are responsible for recognizing and moving the drug molecule. They can also shed light on the energy requirements and conformational changes involved in the transport cycle. Similarly, MD simulations can be used to study efflux pumps, which are proteins that can actively transport drugs out of the cell, leading to drug resistance. Understanding how clofarabine interacts with these pumps can provide insights into strategies to overcome resistance.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic structure and reactivity of molecules, which is essential for studying enzyme-catalyzed reactions and interpreting spectroscopic data. arxiv.orgnih.govuchicago.edupurdue.eduresearchgate.net For this compound, QM methods can be particularly insightful due to the presence of the isotopic labels.

The substitution of atoms with their heavier isotopes can lead to a change in the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). The 15N and 13C labels in this compound can be used to probe the mechanism of its enzymatic activation, which involves a series of phosphorylation steps.

QM calculations can be used to model the transition states of these phosphorylation reactions. By calculating the vibrational frequencies of the atoms in the transition state for both the isotopically labeled and unlabeled clofarabine, the theoretical KIE can be predicted. Comparing the calculated KIE with the experimentally measured value can provide strong evidence for a proposed reaction mechanism. For example, a significant KIE for the carbon atom at the 5' position would suggest that the C-O bond to the phosphate (B84403) group is being formed or broken in the rate-determining step of the reaction.

One of the most direct applications of QM calculations for isotopically labeled compounds is the prediction of their spectroscopic properties. chemrxiv.orgnih.govchemrxiv.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the nuclei being observed. The 15N and 13C labels in this compound serve as sensitive probes for NMR studies.

QM methods, such as Density Functional Theory (DFT), can be used to calculate the NMR chemical shifts of the 15N and 13C atoms in different chemical environments. d-nb.info For example, one could calculate the expected chemical shifts of these nuclei in the free drug, the drug bound to its target enzyme, and the drug incorporated into a DNA strand. By comparing these predicted values with the experimentally observed chemical shifts, researchers can gain detailed information about the conformation and electronic structure of the drug in these different states. This can be a powerful way to validate the structural models obtained from MD simulations or X-ray crystallography.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (QM) Experimental Chemical Shift (NMR) Environment
13C at C1' 85.2 84.9 Free in solution
13C at C2 153.7 154.1 Free in solution
15N at N1 220.5 219.8 Bound to kinase
15N at N3 215.3 216.0 Bound to kinase
15N at N7 235.1 234.5 Free in solution

This is a hypothetical data table illustrating the application. Actual values would depend on the specific QM method and experimental conditions.

Bioinformatics and Systems Biology Approaches

While MD and QM focus on the molecular level, bioinformatics and systems biology approaches aim to understand the effect of a drug on the broader network of cellular processes. oup.comjebms.orgnih.govfrontiersin.orgtaylorfrancis.com For a drug like clofarabine, which affects fundamental processes like DNA replication and repair, a systems-level understanding is crucial. mdpi.com

Bioinformatics tools can be used to analyze large datasets from genomics, transcriptomics, and proteomics experiments in cells treated with clofarabine. This can help identify the genes and pathways that are most affected by the drug, providing a global view of its cellular impact.

Systems biology takes this a step further by creating mathematical models of the relevant cellular networks, such as the nucleotide metabolism pathway. nih.gov Data from experiments with this compound can be used to parameterize and validate these models. For example, by tracing the labeled carbon and nitrogen atoms through the metabolic network, researchers can quantify the flux through different pathways and determine how this is altered by clofarabine. This can lead to a more comprehensive understanding of the drug's mechanism of action and may reveal potential mechanisms of resistance or opportunities for combination therapies. frontiersin.org

Pathway Analysis Integration with Isotopic Tracing Data

The integration of isotopic tracing data from this compound into pathway analysis provides a dynamic view of its metabolism and mechanism of action. This technique, often referred to as metabolic flux analysis (MFA), quantifies the rates of metabolic reactions within a cell or organism. creative-proteomics.comwikipedia.org The core principle is to introduce the labeled compound into a biological system and track the incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites. springernature.comnih.govresearchgate.net

When this compound is introduced to cells, it is metabolized through various phosphorylation steps to its active triphosphate form. The presence of both ¹³C and ¹⁵N isotopes allows for a detailed mapping of the purine (B94841) salvage pathway and its anabolic products. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the isotopologues—molecules that differ only in their isotopic composition. wikipedia.orgnih.gov

The resulting mass isotopomer distributions (MIDs) provide a wealth of information. For instance, the pattern of ¹³C and ¹⁵N enrichment in nucleotides can reveal the extent to which this compound is incorporated into DNA and RNA, and the relative activity of competing metabolic pathways. Computational models are then employed to translate these MIDs into metabolic fluxes by fitting the experimental data to a stoichiometric model of the relevant biochemical network. researchgate.net

Illustrative Data on this compound Metabolite Isotopologue Distribution

MetaboliteIsotopologueRelative Abundance (%)Description
α-Clofarabine-monophosphateM+485.2Represents the direct phosphorylation product of this compound, containing all original isotopes.
α-Clofarabine-diphosphateM+478.9Indicates the further phosphorylation of the monophosphate form, retaining the isotopic label.
α-Clofarabine-triphosphateM+475.4The active form of the drug, showing significant retention of the isotopic signature.
Incorporated into DNAM+415.7Quantifies the fraction of the drug that has been incorporated into the genetic material, a key aspect of its mechanism of action.

This table presents hypothetical data for illustrative purposes, demonstrating the type of results obtained from isotopic tracing experiments with this compound.

Network Modeling of Biochemical Interconnections

Building upon the data from pathway analysis, network modeling aims to create a comprehensive map of the biochemical interconnections influenced by this compound. These models are not limited to the direct metabolism of the drug but extend to its broader impact on cellular metabolism. By tracing the journey of the ¹³C and ¹⁵N isotopes, researchers can identify previously unknown interactions and off-target effects.

The dual labeling of this compound is particularly advantageous for network modeling. The ¹³C atoms can be traced through carbon-centric pathways such as the pentose (B10789219) phosphate pathway and glycolysis, while the ¹⁵N atoms can illuminate the intricacies of nitrogen metabolism, including nucleotide synthesis and degradation. embopress.org This simultaneous tracking of carbon and nitrogen fluxes provides a more holistic view of the metabolic perturbations induced by the compound.

Computational network models integrate various datasets, including transcriptomics, proteomics, and metabolomics, with the stable isotope tracing data to construct a multi-layered representation of cellular processes. nih.gov These models can then be used to simulate the effects of this compound under different conditions and predict potential mechanisms of drug resistance or synergy with other therapeutic agents.

Hypothetical Flux Changes in Central Carbon Metabolism upon this compound Exposure

Metabolic PathwayKey ReactionFlux Change (%)Implication
Pentose Phosphate PathwayGlucose-6-phosphate dehydrogenase-30.5Reduced production of NADPH and ribose-5-phosphate, potentially impacting nucleotide synthesis and redox balance.
GlycolysisPhosphofructokinase-15.2Decreased glycolytic rate, suggesting an overall reduction in cellular energy production.
Purine SalvageHypoxanthine-guanine phosphoribosyltransferase+50.8Increased salvage of purines, possibly as a compensatory mechanism for the inhibition of de novo synthesis.
De Novo Purine SynthesisAmidophosphoribosyltransferase-65.4Significant inhibition of the primary pathway for purine production, a known target of clofarabine.

This table contains hypothetical data to illustrate how network modeling can quantify changes in metabolic fluxes throughout interconnected biochemical pathways following treatment with this compound.

By employing these sophisticated theoretical and computational approaches, the study of this compound transcends simple pharmacokinetic analysis, offering deep insights into its dynamic interactions with the complex web of cellular metabolism.

Future Directions and Advanced Research Frontiers for α Clofarabine 15n3, 13c

Development of Novel Research Methodologies Leveraging Multi-Isotopic Labeling

The presence of both ¹³C and ¹⁵N isotopes in the α-Clofarabine-15N3, 13C molecule allows for the development of sophisticated analytical methods, particularly in the field of mass spectrometry (MS). researchgate.netnih.gov Stable isotope labeling is a well-established technique in drug metabolism studies to enhance the understanding of a drug's disposition, bioavailability, and toxicity. researchgate.netnih.gov

With multi-isotopic labeling, researchers can simultaneously track different parts of the clofarabine (B1669196) molecule. For instance, the ¹⁵N atoms can trace the fate of the purine (B94841) ring, while the ¹³C atom tracks the sugar moiety. This dual-tracking capability is invaluable for elucidating complex metabolic pathways. It allows for the unambiguous differentiation of metabolites where the parent molecule has been cleaved. This approach enhances the accuracy of metabolite identification and quantification compared to single-isotope labeling or label-free methods. nih.govchemicalsknowledgehub.com Methodologies combining multi-isotopic labeling with high-resolution mass spectrometry can provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalsknowledgehub.commusechem.com

Table 1: Methodological Advantages of Multi-Isotopic Labeling

FeatureSingle Isotope LabelingMulti-Isotope Labeling (e.g., ¹³C and ¹⁵N)
Metabolite Tracking Tracks only one part of the molecule.Allows simultaneous tracking of different molecular fragments (e.g., base and sugar).
Structural Elucidation Can be ambiguous if the label is lost during metabolism.Provides more definitive structural information on metabolites by retaining distinct mass shifts.
Quantitative Accuracy Serves as a reliable internal standard.Offers enhanced precision for complex metabolic networks and flux analysis.
Background Noise Reduces interference from endogenous molecules.Further minimizes background, as the dual-label signature is highly unique.

Integration with Advanced Imaging Techniques (e.g., Quantitative Mass Spectrometry Imaging in tissue models)

Quantitative Mass Spectrometry Imaging (QMSI) is a powerful technique that maps the spatial distribution of molecules directly in tissue sections without the need for radioactive labels. nih.govnih.govrsc.org Integrating this compound with QMSI presents a significant opportunity to visualize and quantify the drug's distribution at a subcellular level.

In QMSI, the isotopically labeled compound can serve as an ideal internal standard, co-administered or spiked into tissue homogenates to correct for matrix effects and variations in ionization efficiency, which are major challenges in quantitative analysis. nih.gov This allows for the creation of precise "chemical heatmaps" that show the concentration of clofarabine and its key metabolites within different regions of a tumor or organ. rsc.org This could reveal, for example, whether the drug effectively penetrates hypoxic tumor cores or is sequestered in specific organelles. Such detailed spatial information is crucial for understanding drug efficacy and identifying potential mechanisms of resistance related to drug distribution. maastrichtuniversity.nl

Application in Emerging in vitro and ex vivo Complex Biological Systems (e.g., 3D cell cultures, organ-on-a-chip models)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, which can lead to poor prediction of a drug's clinical efficacy. nih.govfacellitate.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, and microfluidic "organ-on-a-chip" systems offer more physiologically relevant platforms for drug testing. nih.govnih.govyoutube.comgbo.com

The use of this compound in these advanced models enables highly sensitive and specific tracking of the drug's behavior. Researchers can precisely measure the rate of drug uptake, intracellular metabolism, and target engagement within these complex, multi-layered cellular architectures. facellitate.com For example, in an "intestine-liver-on-a-chip" model, one could track the absorption of labeled clofarabine in the intestinal compartment and its subsequent metabolism in the liver compartment, providing integrated data on the drug's journey through simulated organ systems. nih.govresearchgate.net This bridges a critical gap between simple cell culture and in vivo animal studies. nih.gov

Potential for Mechanistic Studies of Drug Resistance in Real-Time

Drug resistance is a major obstacle in cancer therapy. Stable isotope labeling offers a powerful method for investigating the metabolic underpinnings of resistance. nih.gov By using this compound, researchers can perform metabolic flux analysis to compare how drug-sensitive and drug-resistant cancer cells process clofarabine in real-time.

This approach can identify specific mechanisms of resistance, such as:

Altered Transport: Decreased uptake or increased efflux of the labeled drug from resistant cells.

Metabolic Inactivation: Changes in the activity of enzymes that phosphorylate clofarabine to its active triphosphate form or deaminate it to an inactive form.

Pathway Rerouting: Identification of alternative metabolic pathways that cancer cells use to bypass the drug's inhibitory effects.

Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) have demonstrated the power of using labeled compounds to discriminate between susceptible and resistant bacterial strains, a principle that is directly applicable to cancer cells. nih.gov These studies can provide crucial insights for developing strategies to overcome or circumvent drug resistance.

Exploration of Interactions with Novel Molecular Targets

Using this compound, researchers can employ techniques like chemical proteomics or affinity pull-down assays coupled with mass spectrometry. After treating cells with the labeled drug, cellular components that bind to clofarabine or its metabolites can be isolated and identified based on the unique isotopic signature. This could uncover previously unknown off-target effects or secondary mechanisms of action. Recent studies have used computational models to predict interactions, and a labeled version of the drug would be critical for validating these predictions experimentally. biorxiv.org For instance, a study successfully developed aptamer-conjugated clofarabine nanoparticles to target the CD117 receptor on leukemia cells, demonstrating the potential for exploring new targeted interactions. nih.gov

Contribution to Understanding Fundamental Biological Processes Beyond Clofarabine's Primary Role

Clofarabine is a nucleoside analog, a class of molecules that are fundamental to cellular life. nih.govcreative-proteomics.com As such, this compound can serve as a chemical probe to investigate basic biological processes beyond its application as a cancer drug.

Because it mimics natural nucleosides, labeled clofarabine can be used to trace the dynamics of nucleotide metabolism, DNA replication, and DNA repair pathways with high precision. longdom.orgnih.govnih.gov By tracking the incorporation and subsequent fate of the labeled analog, scientists can gain new insights into how cells synthesize and maintain their genetic material. This can illuminate the intricate regulation of cellular processes like cell division and signaling. biosynth.com The use of labeled nucleotide analogs has been instrumental in tracking dividing stem cells and determining their fates, showcasing the broad utility of these tools in fundamental cell biology. nih.gov

Q & A

Q. How can this compound studies be integrated with proteomic or genomic datasets to elucidate resistance mechanisms?

  • Methodological Answer : Combine 13C-MFA with RNA-seq or phosphoproteomics to correlate metabolic flux changes with gene expression or signaling pathways. Use mixed-effects models to account for biological variability. Public databases like GEO or PRIDE provide secondary validation sources .

Reproducibility & Reporting

Q. What metadata and experimental details are essential for reproducible α-Clofarabine isotopic studies?

  • Methodological Answer : Document:
  • Isotope purity (e.g., % 13C/15N enrichment).
  • Cell culture conditions (media composition, passage number).
  • MS instrument parameters (resolution, detection limits).
  • Statistical methods for flux calculation.
  • Reference primary sources for clofarabine’s stability data and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.